2-Amino-4,5-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

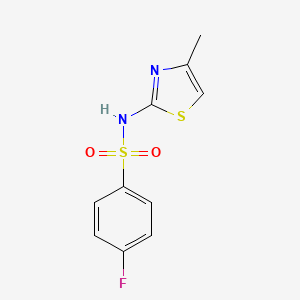

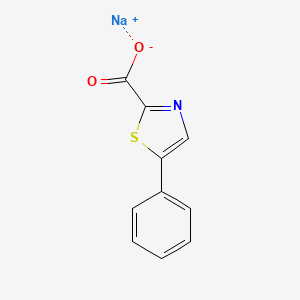

2-Amino-4,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5F2N2O2S . It is also known as DFBSA or 4,5-DFBSA.

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-difluorobenzenesulfonamide consists of a benzene ring with two fluorine atoms, a sulfonamide group, and an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,5-difluorobenzenesulfonamide include a molecular weight of 208.19 , and it appears as a powder . Its melting point is 129-130°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Large-Scale Synthesis: 2-Amino-4,5-difluorobenzenesulfonamide derivatives have been utilized in large-scale synthesis processes. For instance, Dragovich et al. (2008) described the efficient synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, a compound structurally related to 2-Amino-4,5-difluorobenzenesulfonamide, highlighting the feasibility of producing these compounds on a large scale with high yields (Dragovich et al., 2008).

Biological Activity and Applications

- Antitumor Properties: Sulfonamides, including 2-Amino-4,5-difluorobenzenesulfonamide derivatives, have been studied for their antitumor properties. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in antitumor screens, finding that some derivatives exhibit potent cell cycle inhibition properties, which can be crucial in cancer therapy (Owa et al., 2002).

- Photosensitizers in Photodynamic Therapy: The derivatives of benzenesulfonamide, including those similar to 2-Amino-4,5-difluorobenzenesulfonamide, have been explored as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing potential in photodynamic cancer therapy (Pişkin et al., 2020).

Chemical Interactions and Transformations

- Carbonic Anhydrase Inhibition: 2-Amino-4,5-difluorobenzenesulfonamide and its derivatives have been studied for their role in inhibiting carbonic anhydrase, an enzyme significant in various biological processes. Pala et al. (2014) synthesized novel benzene- and tetrafluorobenzenesulfonamide derivatives, finding them to be potent inhibitors of carbonic anhydrase isoforms, which has implications in medical and industrial applications (Pala et al., 2014).

Safety and Hazards

The safety information for 2-Amino-4,5-difluorobenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 2-Amino-4,5-difluorobenzenesulfonamide are not mentioned in the search results, it is noted that diazine alkaloids, which include compounds similar to 2-Amino-4,5-difluorobenzenesulfonamide, have a wide range of pharmacological applications . This suggests potential areas of future research and application for 2-Amino-4,5-difluorobenzenesulfonamide.

Mécanisme D'action

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-difluorobenzenesulfonamide. Specific details about how these factors influence this compound are currently unknown .

Propriétés

IUPAC Name |

2-amino-4,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIISBSDXDVLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]methylene}malononitrile](/img/structure/B2390013.png)

![2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine](/img/structure/B2390014.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)

![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)

![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)

![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)